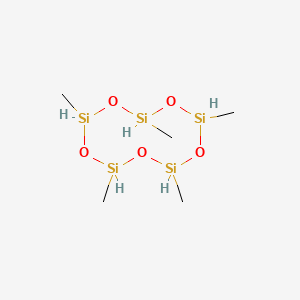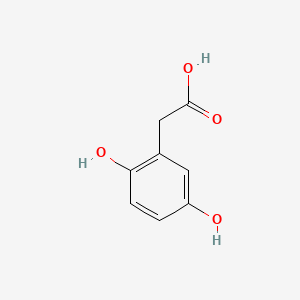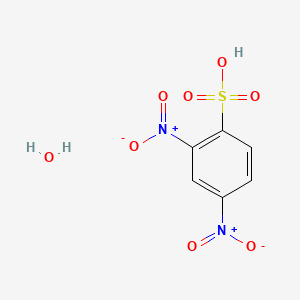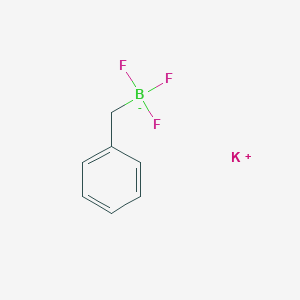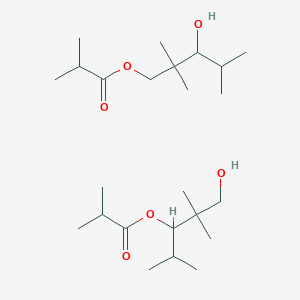
2,2,4-Trimethyl-1,3-pentanediol1-Monoisobutyrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4-Trimethyl-1,3-pentanediol1-Monoisobutyrate is a versatile organic compound primarily used as a coalescing agent in paints and coatings. It is known for its ability to reduce the minimum film-forming temperature of latex-based paints, enhancing the film formation process. This compound is also utilized in various industrial applications due to its excellent solvency and stability properties.
准备方法
Synthetic Routes and Reaction Conditions
2,2,4-Trimethyl-1,3-pentanediol1-Monoisobutyrate is synthesized through the esterification of 2,2,4-Trimethyl-1,3-pentanediol with isobutyric acid. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 100-150°C, and water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
2,2,4-Trimethyl-1,3-pentanediol1-Monoisobutyrate can undergo various chemical reactions, including:
Esterification and Transesterification: It can react with other alcohols or acids to form different esters.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to 2,2,4-Trimethyl-1,3-pentanediol and isobutyric acid.
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones under strong oxidative conditions.
Common Reagents and Conditions
Esterification: Acid catalysts like sulfuric acid, p-toluenesulfonic acid.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Esterification: Various esters depending on the reacting alcohol or acid.
Hydrolysis: 2,2,4-Trimethyl-1,3-pentanediol and isobutyric acid.
Oxidation: Carboxylic acids or ketones.
科学研究应用
2,2,4-Trimethyl-1,3-pentanediol1-Monoisobutyrate is widely used in scientific research due to its unique properties:
Chemistry: As a solvent and reagent in organic synthesis.
Biology: In studies involving cell membrane permeability and as a stabilizer in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility properties.
Industry: Extensively used in the formulation of paints, coatings, adhesives, and inks to improve their performance and stability.
作用机制
The primary mechanism by which 2,2,4-Trimethyl-1,3-pentanediol1-Monoisobutyrate exerts its effects is through its ability to lower the minimum film-forming temperature of latex particles in paints and coatings. This facilitates the coalescence of latex particles, leading to the formation of a continuous film. The compound interacts with the polymer chains, reducing the surface tension and enhancing the film formation process.
相似化合物的比较
Similar Compounds
2,2,4-Trimethyl-1,3-pentanediol Diisobutyrate: Another ester of 2,2,4-Trimethyl-1,3-pentanediol, used as a plasticizer.
2,2,4-Trimethyl-1,3-pentanediol: The parent diol, used in the synthesis of various esters and as a solvent.
Uniqueness
2,2,4-Trimethyl-1,3-pentanediol1-Monoisobutyrate is unique due to its specific application as a coalescing agent in paints and coatings. Its ability to reduce the minimum film-forming temperature without significantly affecting the viscosity or stability of the formulation sets it apart from other similar compounds. Additionally, its excellent solvency and stability make it a preferred choice in various industrial applications.
属性
IUPAC Name |
(1-hydroxy-2,2,4-trimethylpentan-3-yl) 2-methylpropanoate;(3-hydroxy-2,2,4-trimethylpentyl) 2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H24O3/c1-8(2)10(13)12(5,6)7-15-11(14)9(3)4;1-8(2)10(12(5,6)7-13)15-11(14)9(3)4/h2*8-10,13H,7H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEMTTVWCLWAQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)(C)COC(=O)C(C)C)O.CC(C)C(C(C)(C)CO)OC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![sodium;(2R)-2-[(2R,3S,6R)-6-[[(2S,4R,5R,6R,7R,9R)-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoate](/img/structure/B7802333.png)
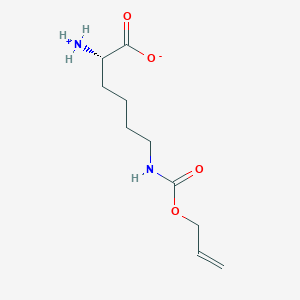
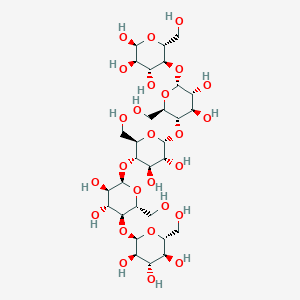
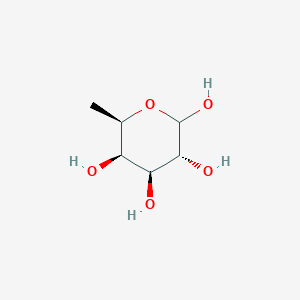
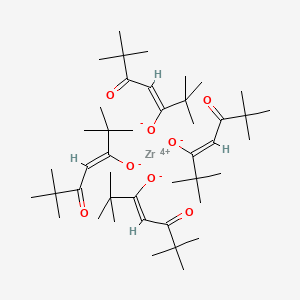
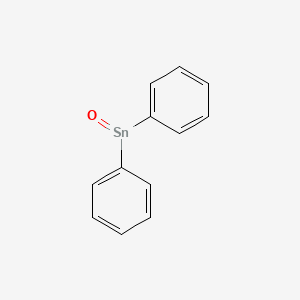
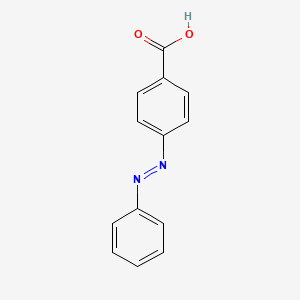
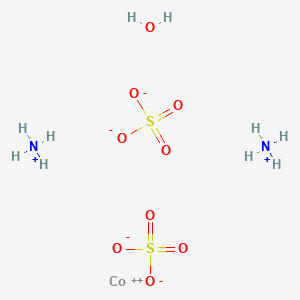

![2-[4-(2-Hydroxyethyl)piperazin-4-ium-1-yl]ethanesulfonate](/img/structure/B7802393.png)
